1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea
Overview
Description
A778317 is a novel, stereoselective, high-affinity antagonist.
Scientific Research Applications
Antagonist for TRPV1 Receptor
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea, identified as A-778317, serves as a novel, stereoselective antagonist. It effectively blocks transient receptor potential vanilloid-1 (TRPV1) receptor-mediated changes in intracellular calcium concentrations. This compound demonstrates a high affinity for the TRPV1 receptor, which is significant for research in neuropharmacology and pain management (Bianchi et al., 2007).
Synthesis of Tetrahydroisoquinolines
The compound is part of studies focusing on the synthesis of tetrahydroisoquinolines, which are crucial in producing various alkaloids and medicinal compounds. Research shows effective methods of synthesizing these compounds, highlighting the versatility of 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea in chemical synthesis (Huber & Seebach, 1987).
Development of Spiro Compounds
This chemical is involved in the development of spiro compounds like spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s. These compounds have potential applications in the development of new pharmaceuticals and materials science (Jiang, Sun, Sun, & Yan, 2017).
Novel Indolo Isoquinoline Derivatives
Research into novel indolo[2,3-c]isoquinoline derivatives, which are synthesized using variants of this compound, demonstrates its utility in creating new molecules with potential antimicrobial, antitubercular, antioxidant, and cytotoxic activities. This highlights its importance in medicinal chemistry (Saundane & Kalpana, 2015).
properties
CAS RN |
808756-64-1 |
---|---|
Product Name |
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea |
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)17-8-9-18-15(13-17)7-10-21(18)26-22(27)25-20-6-4-5-16-14-24-12-11-19(16)20/h4-6,8-9,11-14,21H,7,10H2,1-3H3,(H2,25,26,27)/t21-/m1/s1 |
InChI Key |
VPSCJCQPUGKRNC-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(5-tertbutylindan-1-yl)-3-isoquinolin-5-ylurea A 778317 A-778317 A778317 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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